

Comprehensive Cross-Reactivity Profiling of 3-(3-isopropylphenoxy)azetidine

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Compound of Interest

Compound Name: 3-(3-Isopropylphenoxy)azetidine

CAS No.: 1219982-18-9

Cat. No.: B1395488

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Executive Summary: The Structural Mandate

3-(3-isopropylphenoxy)azetidine is a lipophilic, basic amine (predicted pKa ~9.5–10.0) belonging to the 3-aryloxyazetidine class. Its structural logic dictates a specific pharmacological profile:

- The Azetidine Headgroup: Mimics the pyrrolidine found in nicotine and proline, suggesting affinity for nAChR subtypes (,) or Monoamine Transporters (NET/SERT).
- The Isopropyl-Phenoxy Tail: Provides the necessary hydrophobic bulk to occupy the orthosteric binding pockets of GPCRs (e.g., Histamine H3, 5-HT receptors) and enhances blood-brain barrier (BBB) permeability.

The Challenge: This scaffold is prone to "promiscuity" due to its ability to fit into multiple hydrophobic pockets. This guide provides the experimental framework to distinguish specific

efficacy from off-target noise.

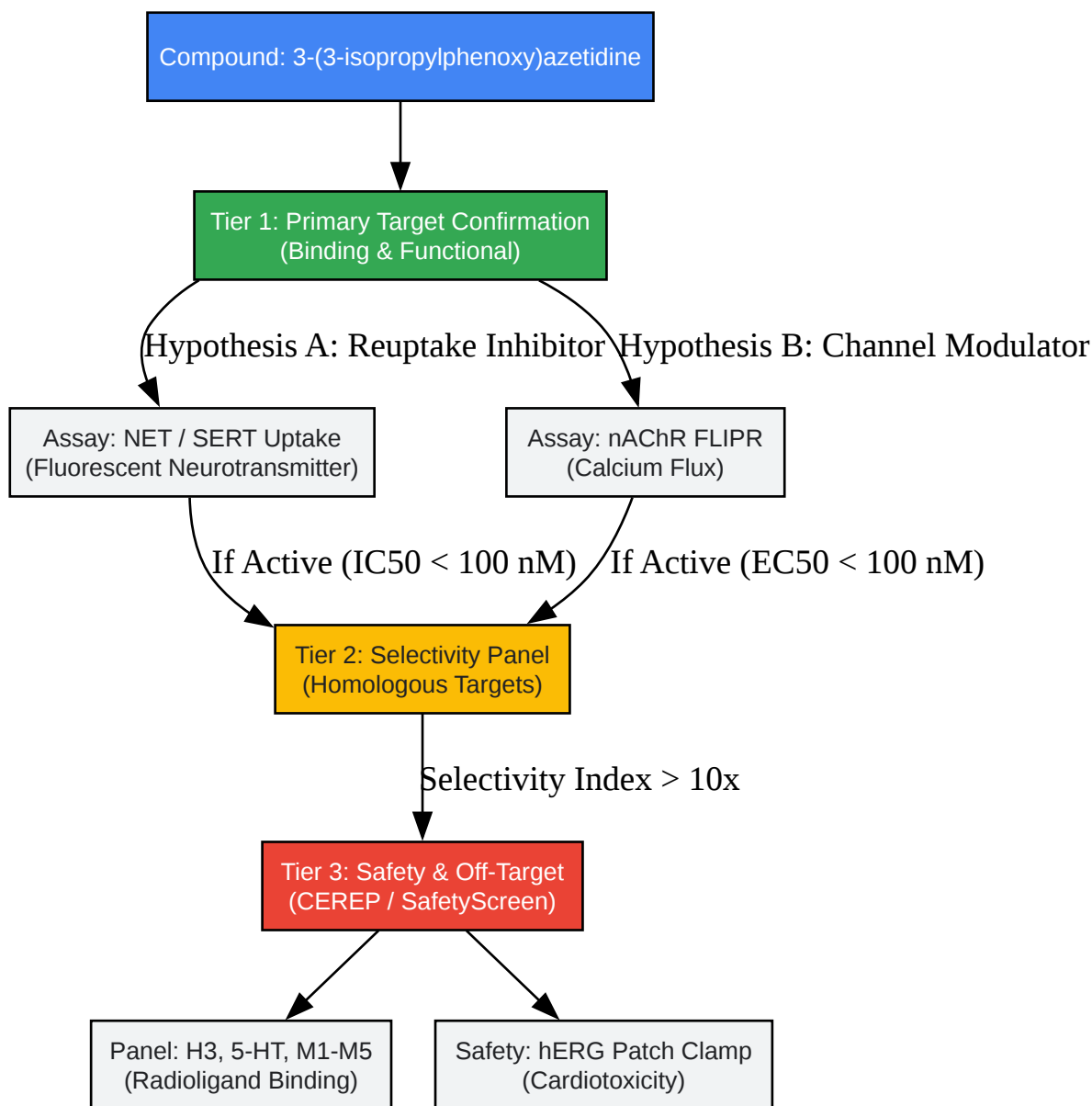
Comparative Analysis: Target Space & Liability

Before initiating wet-lab profiling, we must benchmark the compound against known ligands with similar chemotypes.

Feature	3-(3-isopropylphenoxy)azetidine	Atomoxetine (NET Inhibitor)	A-85380 (nAChR Agonist)	Implication for Profiling
Core Scaffold	Azetidine (4-membered)	Propylamine (Linear)	Azetidine (4-membered)	Rigid ring reduces entropic penalty but increases strain.
Aryl Linkage	Phenyl Ether	Phenyl Ether	Pyridine Ether	Phenyl rings favor NET/SERT; Pyridines favor nAChR.
Lipophilicity	High (Isopropyl)	High (Methyl/Phenyl)	Low (Polar Pyridine)	High lipophilicity increases risk of hERG block & Phospholipidosis.
Primary Risk	GPCR Promiscuity	CYP2D6 Metabolism	Seizure Liability	Must screen against H3, 5-HT2A, and M1.

The Profiling Cascade (Workflow)

The following DOT diagram illustrates the logical flow of experiments, from primary target confirmation to safety de-risking.



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Caption: Hierarchical screening cascade prioritizing target validation before expensive safety profiling.

Experimental Protocols

Protocol A: Monoamine Transporter (MAT) Selectivity Assay

Given the phenyl-ether moiety, the highest probability target is the Norepinephrine Transporter (NET).

Objective: Determine the Selectivity Index (SI) =

- Cell Lines: HEK293 cells stably expressing human NET, SERT, or DAT.
- Tracer: Use a fluorescent neurotransmitter mimic (e.g., ASP+ or Molecular Devices Neurotransmitter Transporter Kit) to avoid radioactivity.
- Procedure:
 - Seed cells at 50,000 cells/well in 96-well poly-D-lysine coated plates.
 - Incubate with **3-(3-isopropylphenoxy)azetidine** (11-point dilution, 10 μ M to 0.1 nM) for 30 mins at 37°C.
 - Add Dye Solution and incubate for 30 mins.
 - Read: Measure fluorescence (Ex 440 nm / Em 520 nm) on a kinetic plate reader.
- Validation:
 - Positive Control: Nisoxetine (NET), Fluoxetine (SERT).
 - Acceptance Criteria: Z' factor > 0.5.

Protocol B: hERG Safety Profiling (Automated Patch Clamp)

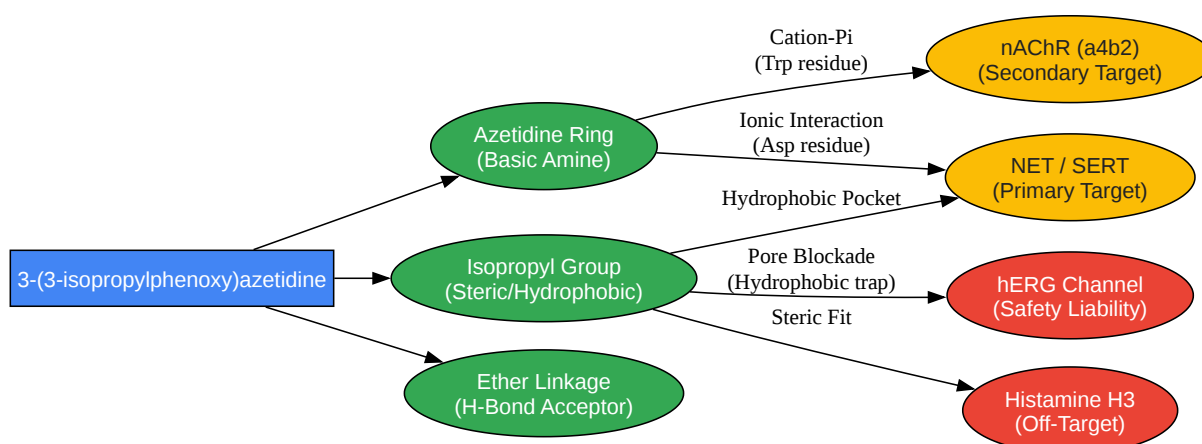
The combination of a basic amine and a lipophilic tail is a structural alert for hERG channel blockade (QTc prolongation risk).

- System: QPatch or Patchliner (Automated Electrophysiology).
- Protocol:

- Voltage Protocol: Hold at -80 mV, depolarize to +40 mV for 500 ms (activates hERG), repolarize to -40 mV (tail current).
- Application: Apply compound in escalating concentrations (0.1, 1, 10, 30 μ M).
- Analysis:
 - Measure peak tail current amplitude.
 - Calculate .
 - Red Flag:
indicates significant cardiotoxicity risk.

Mechanistic Interpretation: The Interaction Map

Understanding why cross-reactivity occurs requires visualizing the molecular interactions. The diagram below maps the compound's features to its potential binding partners.



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Caption: Structure-Activity Relationship (SAR) map linking chemical features to specific biological targets.

Data Reporting Standards

When publishing your profiling results, adhere to this data structure to ensure reproducibility and clarity.

Target Class	Assay Type	Metric	Result (Example)	Interpretation
Primary (NET)	Uptake Inhibition	/	12 nM	Potent inhibitor (Hit).
Homolog (SERT)	Uptake Inhibition	/	450 nM	37x Selectivity (Good).
Safety (hERG)	Patch Clamp		5.2 μ M	Moderate Risk (TI < 500).
GPCR (H3)	Binding (Radioligand)	% Inhibition @ 10 μ M	85%	Significant Off-Target.

Key Calculation: Therapeutic Index (TI)

- Goal: TI > 30 for lead optimization; TI > 100 for candidate selection.

References

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